molecular formula C5H8O3 B3041351 Oxetane-2-carboxylic acid methyl ester CAS No. 28417-99-4

Oxetane-2-carboxylic acid methyl ester

Cat. No. B3041351
CAS RN: 28417-99-4
M. Wt: 116.11 g/mol
InChI Key: NKAIBMLFASVYLS-UHFFFAOYSA-N
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Description

Oxetane-2-carboxylic acid methyl ester is a chemical compound that falls within the category of oxetane derivatives. These compounds are of significant interest due to their potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Synthesis Analysis

The synthesis of this compound can be achieved through different synthetic routes. One method involves the ring contraction of 2-O-trifluoromethanesulphonates of α-hydroxy-γ-lactones to oxetane carboxylic esters, where the stereochemistry at C-2 of the resulting oxetanes is largely influenced by the configuration at C-3 of the lactone . Another approach is the Diels-Alder reaction followed by ketal hydrolysis, as demonstrated in the synthesis of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester . Additionally, oxone-catalyzed esterification of carboxylic acids with alcohols has been developed as an environmentally friendly method to obtain a series of carboxylic acid esters, including oxetane derivatives, in high yield .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been explored in the context of their biological activity. For instance, 2-methyl-4-oxo-3-oxetanylcarbamic acid esters have been studied as noncompetitive inhibitors of N-acylethanolamine acid amidase (NAAA), with structure-activity relationships being investigated to identify potent inhibitors . The synthesis of cis- and trans-3-azido-oxetane-2-carboxylates also highlights the importance of molecular structure in the development of oxetane-β-amino acids .

Chemical Reactions Analysis

Oxetane derivatives participate in various chemical reactions that are crucial for their functionalization and application. The nucleophilic displacements of 3-O-triflates of oxetanes by trifluoroacetate and azide are efficient methods for the synthesis of azido-oxetane-2-carboxylates . Moreover, the transformation of methyl esters of oxazole derivatives has been reported, which could be relevant for the modification of oxetane-2-carboxylic acid methyl esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. These properties are essential for their potential use as prodrugs, drugs, and in gram-scale synthesis . The plasticizer performance of some 2-methyl-5-oxopyrrolidine-2-carboxylic esters, which are structurally related to oxetane-2-carboxylic acid methyl esters, suggests that the physical properties of these compounds can be tailored for specific applications .

Scientific Research Applications

1. Synthesis and Chemical Transformation

Oxetane-2-carboxylic acid methyl ester plays a crucial role in chemical synthesis and transformations. For example, it can undergo efficient ring contraction to form methyl oxetane-2-carboxylic esters, as demonstrated in a study by Witty et al. (1990), where 2-O-trifluoromethanesulphonate esters of α-hydroxy-γ-lactones were treated with potassium carbonate in methanol to yield these products (Witty et al., 1990). Additionally, Beasley, Clarkson, and Shipman (2012) demonstrated the use of oxetan-3-ones in three-component Passerini reactions with isocyanides and carboxylic acids, leading to 3,3-disubstituted oxetanes with significant diastereocontrol (Beasley, Clarkson, & Shipman, 2012).

2. Protective Group in Organic Synthesis

Giner (2005) highlighted the use of methyl-substituted oxetane precursors in orthoester protection in organic synthesis. The study found that these groups increase the ease of orthoester formation and enhance resistance to hydrolysis (Giner, 2005).

3. Structural and Conformational Studies

In a study by Ciolkowski et al. (2009), derivatives of this compound were used to study the structure and conformation of chromane derivatives, using techniques like X-ray crystallography and spectroscopy (Ciolkowski et al., 2009).

4. Medicinal Chemistry and Drug Design

The oxetane ring, including this compound, finds application in medicinal chemistry and drug design. Lassalas et al. (2017) evaluated oxetan-3-ol, a derivative of oxetane, as a potential surrogate for the carboxylic acid functional group, which is significant for the development of new pharmaceutical compounds (Lassalas et al., 2017).

5. Polymer Synthesis

In the field of polymer science, this compound contributes to the synthesis of novel materials. Hahn et al. (1998) synthesized thermotropic hyperbranched polyesters using derivatives of this compound, exploring their liquid crystalline properties and potential applications (Hahn et al., 1998).

Future Directions

The use of oxetanes in medicinal chemistry has received enormous interest as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . These units have been widely adopted in medicinal chemistry programs in recent years . Therefore, the future directions of Oxetane-2-carboxylic acid methyl ester could be in the field of medicinal chemistry.

Biochemical Analysis

Biochemical Properties

Oxetane-2-carboxylic acid methyl ester plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo ring-opening reactions facilitated by enzymes such as epoxide hydrolases . These interactions are crucial for its stability and reactivity in biological systems.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, it impacts cellular metabolism by altering the flux of metabolites through key metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been observed to inhibit certain proteases by forming stable complexes with the enzyme active sites . These interactions lead to changes in enzyme activity and subsequent downstream effects on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under specific conditions, but it can degrade under others. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are essential for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding these dosage effects is crucial for determining safe and effective therapeutic doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation . These interactions can affect the metabolic flux and levels of various metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on cellular function . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

methyl oxetane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-7-5(6)4-2-3-8-4/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAIBMLFASVYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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